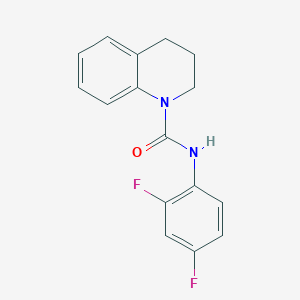
N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as DFQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFQA belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimalarial properties.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to inhibit the growth of several viruses, such as influenza A virus and human immunodeficiency virus (HIV). Moreover, this compound has been reported to possess antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. This compound has also been found to interfere with the viral replication cycle by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the cell type and concentration used. This compound has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and immune response. Moreover, this compound has been found to inhibit the activity of enzymes involved in viral replication, such as reverse transcriptase and protease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound can be easily synthesized in large quantities and purified using standard chromatographic techniques. However, this compound has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, this compound has not been extensively studied in vivo, and its safety profile and pharmacological properties in humans are not well understood.
Orientations Futures
There are several future directions for research on N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound and its analogs. Another direction is the investigation of the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Moreover, further studies are needed to elucidate the molecular mechanisms of this compound's biological activities and to evaluate its safety and efficacy in animal models and humans. Finally, the potential use of this compound as a therapeutic agent for cancer, viral infections, and malaria should be explored further.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its potent biological activities and selective mode of action make it an attractive target for drug discovery and development. Further research is needed to fully understand the molecular mechanisms of this compound's biological effects and to evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with ethyl acetoacetate followed by cyclization and reduction. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c17-12-7-8-14(13(18)10-12)19-16(21)20-9-3-5-11-4-1-2-6-15(11)20/h1-2,4,6-8,10H,3,5,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLQFKWQYIQDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)
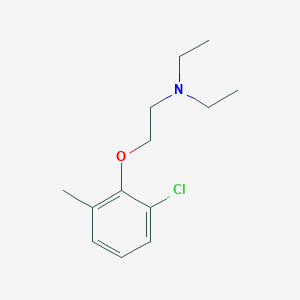
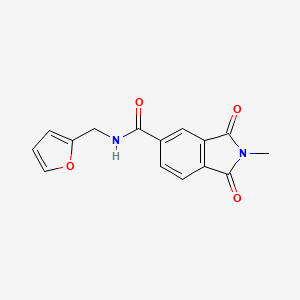
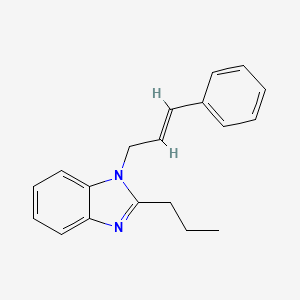
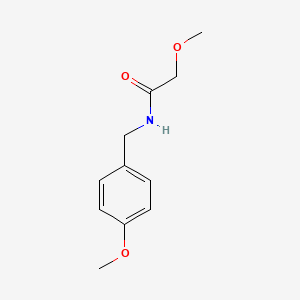
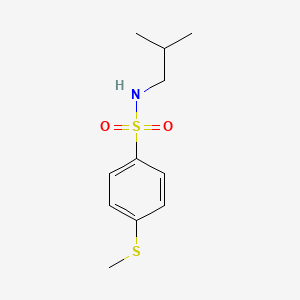
![N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859492.png)
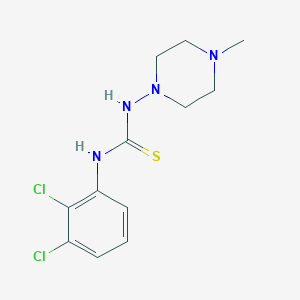
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)
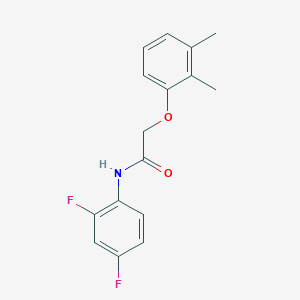
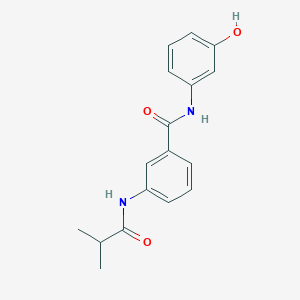
![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)

![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)